molecular formula C16H15BrN2O4 B11113971 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11113971
M. Wt: 379.20 g/mol
InChI Key: IAQXLKFGZPJBNA-GIJQJNRQSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-bromo-4-methoxyphenol with an appropriate acetohydrazide under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromo and methoxy groups play a crucial role in its binding affinity and reactivity. It may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)acetohydrazide
  • 2-(4-bromo-2-methylphenoxy)acetohydrazide
  • 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Uniqueness

Compared to similar compounds, 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide stands out due to its specific substitution pattern and the presence of both bromo and methoxy groups

Properties

Molecular Formula

C16H15BrN2O4

Molecular Weight

379.20 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15BrN2O4/c1-22-12-6-7-15(13(17)8-12)23-10-16(21)19-18-9-11-4-2-3-5-14(11)20/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+

InChI Key

IAQXLKFGZPJBNA-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2O)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2O)Br

Origin of Product

United States

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